3-(phenylthio)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)propanamide
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Overview
Description
3-(phenylthio)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a phenylthio group attached to a propanamide backbone, with a pyrrolidinyl-pyrimidinyl moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable candidate for research in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(phenylthio)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Introduction of the Pyrrolidine Group: The pyrrolidine group can be introduced via nucleophilic substitution reactions, where a pyrrolidine derivative reacts with the pyrimidine ring.
Attachment of the Phenylthio Group: The phenylthio group can be introduced through a thiolation reaction, where a phenylthiol reacts with an appropriate intermediate.
Formation of the Propanamide Backbone: The final step involves the formation of the propanamide backbone through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(phenylthio)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
3-(phenylthio)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)propanamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Research: The compound is used in studies investigating its effects on cellular processes and its potential as a biochemical tool.
Chemical Biology: It serves as a probe to study the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-(phenylthio)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylthio group and the pyrimidine ring play crucial roles in binding to these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(phenylthio)-N-(6-(morpholin-1-yl)pyrimidin-4-yl)propanamide
- 3-(phenylthio)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)propanamide
- 3-(phenylthio)-N-(6-(azepan-1-yl)pyrimidin-4-yl)propanamide
Uniqueness
3-(phenylthio)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)propanamide is unique due to the presence of the pyrrolidinyl group, which imparts distinct steric and electronic properties. This can influence its binding affinity and selectivity towards specific molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-phenylsulfanyl-N-(6-pyrrolidin-1-ylpyrimidin-4-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS/c22-17(8-11-23-14-6-2-1-3-7-14)20-15-12-16(19-13-18-15)21-9-4-5-10-21/h1-3,6-7,12-13H,4-5,8-11H2,(H,18,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKDCGEAQBJZMOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC(=C2)NC(=O)CCSC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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